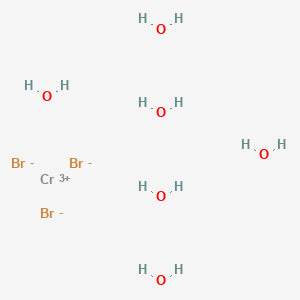

Chromic bromide hexahydrate

Description

Chromic bromide hexahydrate (CrBr₃·6H₂O) is a hydrated inorganic compound of chromium(III) and bromide ions. Its molecular formula is CrBr₃·6H₂O, with a molecular weight of 399.8 g/mol . It appears as a green crystalline powder with a melting point of 79°C and a high density of 5.4 g/cm³ . The compound is highly hygroscopic, absorbing moisture to form a red liquid in humid conditions .

Properties

IUPAC Name |

chromium(3+);tribromide;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOAYKRRSJTLOZ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3CrH12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474672 | |

| Record name | Chromium(3+) bromide--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82676-67-3, 13478-06-3 | |

| Record name | Chromic bromide hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082676673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium(3+) bromide--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium bromide (CrBr3), hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC BROMIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42D0736Y63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromic bromide hexahydrate can be synthesized by reacting bromine vapor with chromium powder at high temperatures, typically around 1000°C . The reaction is as follows: [ 2Cr + 3Br₂ → 2CrBr₃ ] The resulting chromium(III) bromide is then hydrated to form the hexahydrate.

Industrial Production Methods

Industrial production of this compound involves similar high-temperature reactions. The compound is purified by extracting with absolute diethyl ether to remove any chromium(II) bromide impurities and is subsequently washed with absolute diethyl ether and ethanol .

Chemical Reactions Analysis

Types of Reactions

Chromic bromide hexahydrate undergoes various chemical reactions, including:

Reduction: It can be reduced by hydrogen gas at 350-400°C to form chromium(II) bromide[ 2CrBr₃ + H₂ → 2CrBr₂ + 2HBr ]

Oxidation: When heated in air, it oxidizes to form chromium(III) oxide and bromine gas[ 2CrBr₃ + 3O₂ → 2Cr₂O₃ + 6Br₂ ]

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas for reduction and oxygen for oxidation. The reactions typically occur at elevated temperatures ranging from 350°C to 1000°C .

Major Products Formed

The major products formed from these reactions include chromium(II) bromide, chromium(III) oxide, and bromine gas .

Scientific Research Applications

Scientific Research Applications

Chromic bromide hexahydrate has diverse applications in several scientific domains:

Chemistry

- Catalyst Precursor : It is extensively used as a precursor for catalysts in the oligomerization of ethylene, facilitating the production of higher molecular weight hydrocarbons .

- Organic Synthesis : The compound serves as a reagent in organic synthesis, enabling the formation of various derivatives .

Biology

- Glucose Metabolism : Chromium compounds, including this compound, are studied for their role in glucose metabolism and insulin regulation. Chromium is known to be part of the glucose tolerance factor, which enhances insulin sensitivity .

Medicine

- Nutritional Supplement : Chromium is an essential trace element that plays a crucial role in maintaining normal glucose metabolism and peripheral nerve function. Its supplementation can be beneficial in managing diabetes .

Industrial Applications

- Water Treatment : The compound is utilized in water treatment processes as a coagulating agent, helping to remove impurities from water .

- Chemical Analysis : It finds applications in chemical analysis due to its reactivity and ability to form complexes with various ligands .

- Crystal Growth : Used in high-purity applications for crystal growth, this compound contributes to the production of high-quality crystals for electronic and optical applications .

Case Study 1: Ethylene Oligomerization

A study demonstrated that using this compound as a catalyst precursor significantly increased the yield of higher oligomers during ethylene polymerization processes. The compound's solubility allowed for better dispersion in reaction mixtures, enhancing catalytic efficiency.

Case Study 2: Glucose Metabolism Regulation

Research involving diabetic rodent models showed that supplementation with chromium compounds led to improved glucose tolerance and reduced insulin resistance. This compound was highlighted for its potential benefits in managing blood sugar levels effectively.

Mechanism of Action

Chromic bromide hexahydrate exerts its effects primarily through the chromium ion. Chromium is part of the glucose tolerance factor, which is essential for insulin-mediated reactions. It helps maintain normal glucose metabolism and peripheral nerve function . The molecular targets include the insulin receptor, which is activated by chromium, enhancing insulin signal transduction pathways .

Comparison with Similar Compounds

Key Properties:

- Hazards : Classified as a dangerous substance with hazard codes H314 (causes severe skin burns), H330 (fatal if inhaled), and H317 (may cause allergic skin reactions) .

- Applications : Used in catalysis, organic synthesis, and as a precursor for other chromium compounds. Its role in advanced materials and coordination chemistry is under investigation .

Comparison with Similar Metal Bromide Hexahydrates

Strontium Bromide Hexahydrate (SrBr₂·6H₂O)

- Molecular Weight : 355.52 g/mol .

- Structure : Features [Sr²⁺] ions surrounded by six water molecules and two bromide ions.

- Properties : Lower density (~2.0–3.0 g/cm³ estimated) compared to CrBr₃·6H₂O. Less hazardous, primarily used in optical materials and pharmaceuticals .

- Key Difference : Lacks the transition-metal reactivity of chromium, making it safer for biomedical applications.

Calcium Bromide Hexahydrate (CaBr₂·6H₂O)

Magnesium Bromide Hexahydrate (MgBr₂·6H₂O)

Aluminum Bromide Hexahydrate (AlBr₃·6H₂O)

- Molecular Weight : 374.79 g/mol .

- Structure : Contains [Al(H₂O)₆]³⁺ ions, similar to chromium’s aqua complexes.

- Applications : Catalyst in Friedel-Crafts alkylation. Less dense (estimated ~1.5–2.0 g/cm³) than CrBr₃·6H₂O .

Comparison with Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O)

- Molecular Formula : [CrCl₂(H₂O)₄]Cl·2H₂O .

- Molecular Weight : 266.45 g/mol .

- Properties : Higher solubility in water compared to CrBr₃·6H₂O. Both share hazards like skin corrosion (H314) but differ in anion-related reactivity.

- Applications : CrCl₃·6H₂O is more common in textile dyeing and tanning, while CrBr₃·6H₂O is niche in bromide-specific reactions .

Comparison with Transition Metal Bromides: Cobaltous Bromide Hexahydrate (CoBr₂·6H₂O)

- Appearance : Red crystals (vs. CrBr₃·6H₂O’s green) .

- Solubility : >200 g/100 mL in water at 60°C, significantly higher than chromium’s bromide .

- Applications : Used in electroplating and humidity sensors, contrasting with chromium’s catalytic roles.

Data Table: Key Properties of Selected Hexahydrates

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Melting Point (°C) | Hazards | Applications |

|---|---|---|---|---|---|

| CrBr₃·6H₂O | 399.8 | 5.4 | 79 | H314, H330, H317 | Catalysis, coordination chemistry |

| SrBr₂·6H₂O | 355.52 | ~2.5 | N/A | Low toxicity | Optical materials, pharmaceuticals |

| CaBr₂·6H₂O | 307.98 | ~2.3 | N/A | Non-toxic | Drilling fluids, food preservation |

| MgBr₂·6H₂O | 292.20 | 2.07 | ~165 (dehydration) | Non-carcinogenic | Flame retardant, organic synthesis |

| AlBr₃·6H₂O | 374.79 | ~1.8 | N/A | Corrosive | Friedel-Crafts catalysis |

| CrCl₃·6H₂O | 266.45 | 1.76 | 83 | H314, H318 | Textile dyeing, tanning |

| CoBr₂·6H₂O | 326.79 | ~2.1 | 678 (anhydrous) | H312, H332 | Electroplating, sensors |

Biological Activity

Chromic bromide hexahydrate (CrBr₃·6H₂O) is a trivalent chromium compound that has garnered attention due to its potential biological activities and implications in various fields, including toxicology, pharmacology, and environmental science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : CrBr₃·6H₂O

- Molecular Weight : 399.8 g/mol

- Density : 5.4 g/cm³

- Stereochemistry : Achiral

- Charge : Neutral

Biological Activity Overview

This compound has been studied for its biological effects, particularly in relation to its toxicity and potential therapeutic applications. The compound is primarily known for its adverse effects on health when exposure occurs, particularly through inhalation or ingestion.

Toxicological Effects

Research indicates that chromium compounds can lead to significant health issues. For instance, studies involving rodent models have shown that exposure to chromium sulfate (a related compound) resulted in severe respiratory and systemic effects:

- Respiratory System : Toxicity characterized by inflammation and hyperplasia in the nasal cavity and lungs, leading to chronic respiratory conditions.

- Skeletal System : Decreased bone density and resistance were observed, indicating potential long-term skeletal impacts .

| Effect | Observed Outcome |

|---|---|

| Respiratory Damage | Inflammation in nasal cavity and lungs |

| Skeletal Impact | Decreased bone density |

| Immune Response | Accumulation of macrophages and chronic inflammation |

Case Studies

- Inhalation Toxicity Study :

- Chronic Exposure Effects :

Pharmacological Applications

Despite its toxicological profile, there are indications that chromium compounds may have beneficial roles in certain contexts:

- Nutritional Supplementation : Chromium is recognized for its role in glucose metabolism and may be used as a dietary supplement to improve insulin sensitivity.

- Potential Anticancer Activity : Some studies suggest that chromium compounds might exhibit anticancer properties by modulating oxidative stress pathways, although more research is needed to substantiate these claims .

Research Findings

Recent investigations into the biological activity of this compound reveal mixed outcomes regarding its safety and efficacy:

- Oxidative Stress Modulation : Chromium compounds have been shown to influence oxidative stress markers in various animal models, suggesting potential therapeutic avenues but also highlighting the risks of oxidative damage at high concentrations .

- Immunosuppressive Effects : Research indicates that exposure to chromium can suppress immune function, which raises concerns about its use in clinical settings without proper regulation .

Summary Table of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing chromium(III) bromide hexahydrate, and how can purity be verified?

Chromium(III) bromide hexahydrate is typically synthesized by reacting chromium metal or chromium(III) oxide with hydrobromic acid under controlled conditions. For example, chromium(III) oxide can be dissolved in concentrated HBr, followed by crystallization under reduced pressure to obtain the hexahydrate form . Purity verification requires elemental analysis (e.g., inductively coupled plasma mass spectrometry for Cr and Br content), X-ray diffraction (XRD) to confirm crystal structure, and thermogravimetric analysis (TGA) to validate hydration levels .

Q. How should researchers address discrepancies in reported solubility data for chromium(III) bromide hexahydrate?

Discrepancies arise between sources claiming solubility in cold water (e.g., "可溶解于水的" in ) and others noting insolubility in cold water but solubility in hot water (e.g., "i cold H2O, s hot H2O" in ). To resolve this, researchers should conduct controlled solubility tests at defined temperatures (e.g., 25°C vs. 80°C) using purified water, followed by gravimetric or spectroscopic quantification of dissolved chromium. Contaminants like residual HBr or hydration state variations may explain inconsistencies .

Q. What analytical techniques are critical for characterizing chromium(III) bromide hexahydrate in catalytic studies?

Key techniques include:

- XRD : To confirm crystalline phase and lattice parameters.

- Fourier-transform infrared spectroscopy (FTIR) : To identify Cr-Br and hydration-related vibrational modes.

- UV-Vis spectroscopy : To study electronic transitions in coordination complexes.

- Scanning electron microscopy (SEM) : To assess particle morphology, which influences catalytic activity .

Advanced Research Questions

Q. How does chromium(III) bromide hexahydrate compare to other chromium halides in olefin polymerization catalysis?

Chromium(III) bromide hexahydrate acts as a catalyst for olefin polymerization, with bromide ligands potentially offering higher Lewis acidity compared to chloride analogs (e.g., chromium(III) chloride hexahydrate). Advanced studies should compare turnover rates, polymer molecular weight distributions, and activation energy using gas chromatography-mass spectrometry (GC-MS) and gel permeation chromatography (GPC). notes its historical use in polymerization, but direct comparisons with chloride or nitrate salts (e.g., ) require controlled kinetic studies .

Q. What experimental strategies mitigate thermal decomposition during catalytic applications of chromium(III) bromide hexahydrate?

The compound dissociates above 1300°C ( ), but lower-temperature stability is critical for catalysis. Researchers should employ thermogravimetric-differential scanning calorimetry (TGA-DSC) to identify decomposition thresholds. In-situ XRD under controlled atmospheres (e.g., inert gas) can monitor structural changes during heating. For exothermic reactions, suggests using hydrate-based heat sinks (e.g., sodium sulfate decahydrate) to manage thermal runaway .

Q. How does the hydration state of chromium(III) bromide influence its reactivity in coordination chemistry?

The hexahydrate form ([Cr(H₂O)₆]Br₃) provides labile water ligands that can be replaced by organic donors (e.g., amines or carboxylates). Methodologically, ligand substitution reactions should be monitored via UV-Vis spectroscopy and nuclear magnetic resonance (NMR, using deuterated solvents). Stability constants for complexes can be determined potentiometrically. ’s solubility profile (improved in hot water) suggests hydration-dependent reactivity .

Safety and Handling

Q. What are the critical safety protocols for handling chromium(III) bromide hexahydrate in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : Keep in airtight containers, away from moisture and oxidizing agents, at temperatures below 25°C ( ).

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in hazardous waste containers ( ).

Data Contradiction Analysis

- Thermal Stability : While reports a melting point of 1152°C, earlier sources (e.g., ) lack detailed thermal data. Researchers should reconcile this by replicating DSC experiments and cross-referencing with updated literature.

- Catalytic Efficiency : Discrepancies in catalytic performance vs. chromium(III) chloride may stem from ligand exchange rates or Br⁻ vs. Cl⁻ leaving-group abilities, necessitating comparative kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.